Perillaldehyde

Antimicrobial synergy Food preservation Trichophyton mentagrophytes

Perillaldehyde (CAS 2111-75-3), also known as p-mentha-1,8-dien-7-al, is a naturally occurring monoterpenoid characterized by an aldehyde group and two olefin bonds. It is the primary volatile compound responsible for the distinctive aroma of Perilla frutescens (shiso) essential oil and is approved as a food flavoring agent (FEMA No.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 2111-75-3
Cat. No. B036042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerillaldehyde
CAS2111-75-3
Synonyms(-)-4-ISOPROPENYL-1-CYCLOHEXENE-1-CARBOXALDEHYDE; 1-4(1-METHYLETHENYL)-1-CYCLOHEXANE-1-CARBOXALDEHYDE; L(-)-PERILLALDEHYDE; L-PERILLALDEHYDE; FEMA 3557; (S)-4-ISOPROPENYL-CYCLOHEX-1-ENECARBALDEHYDE; (S)-4-ISOPROPENYL-CYCLOHEXENE-1-CARBOXALDEHYDE; (S)-P-MENT
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC(=CC1)C=O
InChIInChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3
InChIKeyRUMOYJJNUMEFDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in alcohols and oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Perillaldehyde (CAS 2111-75-3): Sourcing Considerations for a Multifunctional α,β-Unsaturated Monoterpene Aldehyde


Perillaldehyde (CAS 2111-75-3), also known as p-mentha-1,8-dien-7-al, is a naturally occurring monoterpenoid characterized by an aldehyde group and two olefin bonds [1]. It is the primary volatile compound responsible for the distinctive aroma of Perilla frutescens (shiso) essential oil and is approved as a food flavoring agent (FEMA No. 3557) by the Joint FAO/WHO Expert Committee on Food Additives [2]. Beyond its sensory properties, perillaldehyde exhibits a broad spectrum of documented bioactivities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, making it a compound of high interest for research in food preservation, biomedicine, and agriculture [3]. Its chemical structure defines its reactivity, enabling it to act as a Michael acceptor and interact with thiol groups, which underpins many of its biological functions [1].

Why Perillaldehyde Cannot Be Casually Substituted with Other Monoterpene Aldehydes


While perillaldehyde belongs to the class of α,β-unsaturated monoterpene aldehydes alongside compounds like citral, cinnamaldehyde, and citronellal, their biological activities, stability profiles, and functional outcomes are not interchangeable [1]. Subtle differences in molecular orbital energies and structure dictate their specific reactivity with biological nucleophiles and their stability in various matrices [2]. For instance, while perillaldehyde demonstrates potent fungicidal activity against certain species, its close analog perillyl alcohol shows stronger pro-apoptotic effects in specific cancer cell lines [3]. Furthermore, the inherent instability of volatile aldehydes like citral in feed formulations contrasts sharply with the potential for perillaldehyde to be stabilized through cyclodextrin complexation, a critical factor for product development [4]. Therefore, selecting perillaldehyde over a generic alternative is a decision that must be based on quantifiable performance in the specific context of use, as detailed in the following evidence.

Quantitative Differentiation of Perillaldehyde vs. Key Comparators: A Data-Driven Guide for Scientific Procurement


Synergistic Antimicrobial Activity with Citral vs. Other Aldehyde Combinations

In a direct comparison of binary combinations, the pairing of perillaldehyde with citral demonstrated superior synergistic antimicrobial activity against a panel of microorganisms compared to combinations of citral with other aldehydes, including cinnamaldehyde and citronellal [1]. This synergy was quantified using the Fractional Inhibitory Concentration (FIC) index method, where an index of ≤0.5 indicates synergy [1].

Antimicrobial synergy Food preservation Trichophyton mentagrophytes

Differential Antiproliferative Potency Compared to Perillyl Alcohol in Human Cancer Cell Lines

A direct head-to-head study compared the antiproliferative effects of perillaldehyde (PALD) and its structural analog perillyl alcohol (POH) on two human carcinoma cell lines [1]. The IC50 values, representing the concentration required to inhibit cell proliferation by 50% after 24 hours, were determined to be 3 mM for PALD and 1 mM for POH in both BroTo and A549 cells [1].

Cancer research Monoterpenes Apoptosis

Comparative In Vitro Antioxidant Activity Measured by DPPH Radical Scavenging

The antioxidant capacity of perillaldehyde was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and compared to a standard antioxidant (trolox) and another common monoterpene (linalool) [1]. The IC50 value for perillaldehyde was reported as 186.43 ± 0.27 µg/mL, placing its antioxidant potency between that of trolox and linalool [1].

Antioxidant Natural product DPPH assay

Enhanced Water Solubility and Room Temperature Stability via Cyclodextrin Complexation

Perillaldehyde (PA) is inherently unstable at room temperature due to oxidation, limiting its practical use [1]. A recent study demonstrated that complexation with natural cyclodextrins (CDs) significantly improves its stability and water solubility [1]. The stability of the inclusion complexes was quantitatively compared, showing that the α-CD-PA complex has a stability constant (KC) nearly twice that of the β-CD-PA complex [1].

Formulation science Cyclodextrin Drug delivery

Validated Application Scenarios for Perillaldehyde Based on Quantitative Evidence


Synergistic Antimicrobial Formulations for Food Safety and Disinfection

For applications requiring broad-spectrum antimicrobial activity in the vapor phase, a combination of perillaldehyde and citral is supported by quantitative synergy data [1]. The demonstrated FIC indices of 0.38 (T. mentagrophytes) and 0.5 (B. subtilis) [1] validate this combination as a superior choice over pairings with other common aldehydes like cinnamaldehyde or citronellal for reducing microbial load in enclosed environments, such as in active packaging or surface disinfection.

Development of Stable, Water-Soluble Nutraceutical or Pharmaceutical Formulations

To overcome the inherent instability and poor water solubility of perillaldehyde, formulation with α-cyclodextrin is the most effective strategy based on current evidence [1]. The α-CD-PA complex offers a 1.9-fold higher stability constant (342 L/mol vs. 180 L/mol for β-CD-PA) and an 8-fold increase in water solubility compared to the free compound [1]. This makes it the preferred starting point for developing oral liquid formulations, functional beverages, or controlled-release drug delivery systems where room-temperature stability is non-negotiable.

Food Preservation Using Natural Antimicrobials Against Specific Pathogens

Perillaldehyde has demonstrated specific, quantifiable efficacy against foodborne pathogens. Its MIC for Penicillium citrinum, a major fungal pathogen of fruit, is 120 µL/L, which results in complete mycelial growth inhibition [1]. Additionally, it shows a moderate inhibitory effect against Vibrio parahaemolyticus in seafood, with MICs ranging from 20 to 40 mM, and effectively reduces biofilm biomass [2]. This specific, dose-dependent activity supports its use as a targeted, natural preservative in post-harvest fruit treatment and seafood sanitation.

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